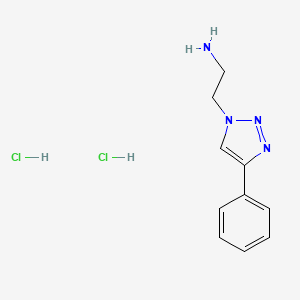
2-(4-Phenyl-1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Phenyl-1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride is a useful research compound. Its molecular formula is C10H14Cl2N4 and its molecular weight is 261.15. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Catalytic Activity in Ruthenium Complexes
- Application : Ruthenium complexes with tridentate ligands like 2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethan-1-amine exhibit excellent activity in hydrogenation reactions. These complexes are prepared using click chemistry and show potential in catalysis (Sole et al., 2019).
Synthesis of Triazole Derivatives
- Application : The compound is used in synthesizing various triazole derivatives, which have potential applications in medicinal chemistry, such as antimicrobial and antioxidant agents (Al‐Azmi & Kalarikkal, 2013).
Sulfone and Sulfonamide Derivatives
- Application : In the synthesis of sulfone and sulfonamide derivatives, 2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride plays a crucial role. These derivatives have implications in various chemical and pharmaceutical applications (Meshcheryakov & Shainyan, 2004).
Novel Heterocyclic Synthesis
- Application : This compound is instrumental in synthesizing new heterocyclic structures, which are valuable in drug development and organic chemistry (Abdel-Wahab et al., 2023).
Ni(II) Coordination Complexes
- Application : The synthesis of Ni(II) coordination complexes utilizing ligands derived from 2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethan-1-amine demonstrates significant potential in the study of metal-ligand bonding and its influence on magnetic and electronic properties (Schweinfurth et al., 2013).
Synthesis of Thiadiazole, Thiazole, and Pyridine Derivatives
- Application : It's used in synthesizing thiadiazole, thiazole, and pyridine derivatives, highlighting its versatility in creating diverse organic compounds with potential pharmacological activities (Abdelriheem et al., 2017).
Buchwald–Hartwig and Sharpless–Meldal Reactions
- Application : Facilitates Buchwald–Hartwig and Sharpless–Meldal reactions, aiding in the formation of N-aryl compounds and 1,4-disubstituted 1,2,3-triazoles, crucial in organic synthesis and drug discovery (Sharghi & Shiri, 2015).
Wirkmechanismus
Target of Action
Compounds with a similar 1,2,4-triazole structure have been found to interact with various targets such as the aromatase enzyme and the colchicine binding site of tubulin . These targets play crucial roles in biological processes such as hormone synthesis and cell division, respectively.
Mode of Action
In the case of similar 1,2,4-triazole derivatives, the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of cyp-450, and phenyl moieties have a key interaction in the active site of the enzyme . This interaction can lead to changes in the enzyme’s activity and subsequently alter the biochemical pathways it is involved in.
Biochemical Pathways
Similar 1,2,4-triazole derivatives have been associated with the inhibition of aromatase, an enzyme involved in the biosynthesis of estrogens . Additionally, some 1,2,4-triazole derivatives have been found to interact with tubulin, a protein essential for mitosis .
Pharmacokinetics
The presence of the 1,2,4-triazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, improving its physicochemical, pharmacological, and pharmacokinetic properties .
Result of Action
Similar 1,2,4-triazole derivatives have shown potent inhibitory activities against various cancer cell lines
Biochemische Analyse
Biochemical Properties
The biochemical properties of 2-(4-Phenyl-1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride are largely determined by its interactions with various biomolecules. For instance, it has been found to exhibit potent inhibitory activities against certain cancer cell lines . This suggests that it may interact with key enzymes and proteins involved in cellular proliferation.
Cellular Effects
In terms of cellular effects, this compound has been shown to inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis . This indicates that it can influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .
Eigenschaften
IUPAC Name |
2-(4-phenyltriazol-1-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4.2ClH/c11-6-7-14-8-10(12-13-14)9-4-2-1-3-5-9;;/h1-5,8H,6-7,11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRDQUYZJKQRRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=N2)CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

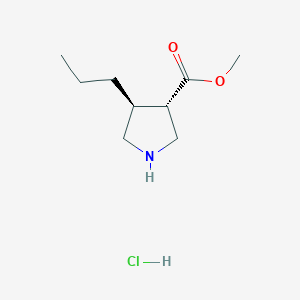

![2-[(Dimethylamino)methyl]benzaldehyde](/img/structure/B3009069.png)
![2-[(4-Methoxyphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione](/img/structure/B3009071.png)
![5-methyl-4-({[3-(trifluoromethyl)benzyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3009072.png)
![1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine-3-carboxamide](/img/structure/B3009075.png)
![5-({[(2,4-Dichlorobenzoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B3009077.png)

![4-amino-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide dihydrochloride](/img/structure/B3009080.png)
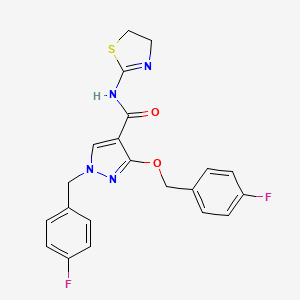
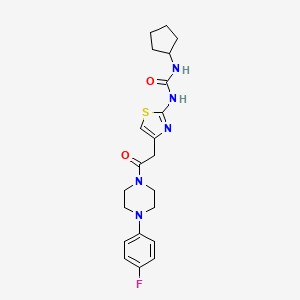
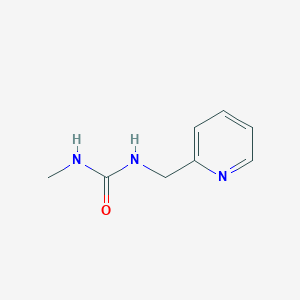
![4-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]pentanoic acid](/img/structure/B3009087.png)
